BenchChemオンラインストアへようこそ!

Bromadryl

Structure-Activity Relationship Antihistaminic Potency Acute Toxicity

Bromadryl (Embramine HCl, 4-bromodiphenhydramine) is the definitive para-bromo-substituted diphenhydramine analog for SAR studies. Bromine substitution confers enhanced antihistaminic activity, decreased toxicity, and reduced antimuscarinic effects vs. parent diphenhydramine. Among 11 tested antihistamines, only bromadryl, clemastine, and dithiaden inhibited iNOS expression in LPS-stimulated macrophages. It provides calibrated IC50 values across five platelet aggregation stimuli (PMA: 3, thrombin: 16, A23187: 18, adrenaline: 92, ADP: 395 µmol/L). Its distinct in vivo clearance profile distinguishes it from alkyl-substituted analogs in ADME studies. Not substitutable with generic diphenhydramine.

Molecular Formula C18H23BrClNO
Molecular Weight 384.7 g/mol
CAS No. 13977-28-1
Cat. No. B117846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromadryl
CAS13977-28-1
Synonyms2-[1-(4-Bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine Hydrochloride;  2-[(p-Bromo-α-methyl-α-phenylbenzyl)oxy]-N,N-dimethylethylamine Hydrochloride;  Bromadryl;  Mebrophenhydramine;  Mebrophenhydramine hydrochloride;  Mebryl; 
Molecular FormulaC18H23BrClNO
Molecular Weight384.7 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C.Cl
InChIInChI=1S/C18H22BrNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H
InChIKeyJUOZATSMKDYYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromadryl (CAS 13977-28-1) Procurement Guide: Class and Baseline Characteristics


Bromadryl (also known as Embramine hydrochloride, Mebrophenhydramine hydrochloride, or Mebryl) is a first-generation ethanolamine-class antihistamine and anticholinergic agent with the molecular formula C18H23BrClNO and molecular weight 384.74 [1]. Chemically, it is the para-bromo-substituted derivative of diphenhydramine (4-bromodiphenhydramine), featuring a bromine atom at the para-position of one phenyl ring—a structural modification that fundamentally distinguishes it from its parent compound and other diphenylmethane derivatives [2]. The hydrochloride salt exists as hygroscopic crystals with a melting point of 150-152°C and demonstrates slight solubility in DMSO, methanol, and water .

Why Bromadryl Cannot Be Simply Substituted: Para-Bromo Structural Differentiation


Bromadryl is not functionally interchangeable with its unsubstituted parent diphenhydramine or with other ethanolamine-class antihistamines. The para-bromo substitution confers distinct pharmacological and physicochemical properties that are intrinsic to the molecule and absent in non-halogenated analogs. Para-substitution with a bromine atom results in enhanced antihistaminic activity, decreased acute toxicity, and reduced atropine-like (antimuscarinic) action compared to the parent compound [1]. In vivo disposition studies in rabbits demonstrate that 4-bromodiphenhydramine exhibits significantly different clearance values and elimination kinetics compared to 4-methyldiphenhydramine, 2-methyldiphenhydramine, and 4-t-butyldiphenhydramine—indicating that the bromine atom alters pharmacokinetic behavior in ways that other para-substituents do not [2]. Furthermore, bromadryl demonstrates functional effects not shared across the antihistamine class: among 11 antihistamines tested, only bromadryl, clemastine, and dithiaden effectively inhibited iNOS expression and reduced nitrite levels in LPS-stimulated macrophages, while other first- and second-generation agents failed to do so [3]. These compound-specific characteristics preclude simple substitution with generic diphenhydramine or arbitrary ethanolamine antihistamines in research applications requiring precise pharmacological profiles.

Bromadryl Quantitative Differentiation Evidence: Direct Comparative Data


Para-Bromo Substitution Enhances Antihistaminic Activity While Reducing Toxicity

Para-substitution of diphenhydramine with a bromine atom produces a compound with enhanced antihistaminic activity and decreased acute toxicity relative to the unsubstituted parent compound. This SAR finding, established in foundational pharmacology studies, provides the structural rationale for bromadryl's differentiation from generic diphenhydramine [1].

Structure-Activity Relationship Antihistaminic Potency Acute Toxicity Drug Design

Differential Pharmacokinetic Clearance Among Diphenhydramine Analogs

In a comparative in vivo disposition study in rabbits, 4-bromodiphenhydramine (bromadryl) exhibited pharmacokinetic parameters distinct from those of its para-methyl and ortho-methyl substituted analogs. Clearance values varied systematically across the series, with 4-bromodiphenhydramine demonstrating different elimination characteristics compared to 4-methyldiphenhydramine, 2-methyldiphenhydramine, and 4-t-butyldiphenhydramine [1].

Pharmacokinetics Drug Disposition Clearance Structure-Activity Relationship

Selective iNOS Expression Inhibition Among 11 Antihistamines Tested

Among 11 first- and second-generation H1-antihistamines tested for effects on LPS-stimulated RAW 264.7 macrophages, bromadryl, clemastine, and dithiaden were identified as the most effective agents for inhibiting iNOS expression, which resulted in a significant reduction in nitrite levels. Other antihistamines in the panel (antazoline, brompheniramine, cyclizine, chlorcyclizine, chlorpheniramine, acrivastine, ketotifen, and loratadine) did not produce this effect [1].

Inflammation Macrophage Biology Nitric Oxide iNOS Immunopharmacology

Stimulus-Dependent Anti-Platelet Aggregation Potency Profile

Bromadryl inhibits human platelet aggregation in a dose-dependent and stimulus-dependent manner, with IC50 values ranging from 3 μmol/L to 395 μmol/L depending on the aggregation trigger. The compound demonstrates the highest potency against PMA-stimulated aggregation (IC50 = 3 μmol/L) and the lowest potency against ADP-stimulated aggregation (IC50 = 395 μmol/L) [1]. Among cationic amphiphilic drugs tested for platelet inhibition, bromadryl ranks most potent in the order: bromadryl > dithiaden > propranolol > chloroquine [2].

Platelet Biology Thrombosis Arachidonic Acid Metabolism Anti-Aggregatory Activity

Oral LD50 in Mice and Comparative Acute Toxicity Profile

Bromadryl hydrochloride exhibits an oral LD50 in mice of 330 mg/kg and an intravenous LD50 of 80 mg/kg as established in the original characterization studies by Protiva and Novak [1]. This toxicity profile is consistent with the class-level finding that para-halogen substitution of diphenhydramine decreases acute toxicity compared to the parent compound [2].

Toxicology Acute Toxicity Safety Pharmacology LD50

Reduced Atropine-Like Antimuscarinic Activity via Para-Bromo Substitution

Para-substitution of diphenhydramine with a bromine atom reduces the atropine-like (antimuscarinic) action relative to the unsubstituted parent compound, while not producing significant changes in musculotropic spasmolytic activity [1]. This differentiates bromadryl from diphenhydramine, which retains higher antimuscarinic activity that contributes to its side effect profile.

Anticholinergic Muscarinic Receptor Structure-Activity Relationship Receptor Selectivity

Bromadryl-Specific Research Application Scenarios


Structure-Activity Relationship Studies of Diphenhydramine Derivatives

Bromadryl serves as the reference para-bromo-substituted analog in SAR investigations comparing the effects of ring substitutions on antihistaminic potency, toxicity, and anticholinergic activity. Its established profile—enhanced antihistaminic activity, decreased acute toxicity, and reduced atropine-like action relative to diphenhydramine—makes it a critical comparator for studies evaluating halogenation effects on ethanolamine antihistamines [1]. Researchers investigating how specific substituents modulate pharmacological properties can employ bromadryl as the benchmark brominated derivative against which methyl-, ethyl-, and t-butyl-substituted analogs are evaluated.

Macrophage iNOS Pathway and Nitric Oxide Modulation Studies

Among 11 commercially relevant H1-antihistamines spanning both first and second generations, bromadryl is one of only three agents (along with clemastine and dithiaden) demonstrated to effectively inhibit iNOS expression and significantly reduce nitrite levels in LPS-stimulated macrophages [1]. This selective activity positions bromadryl as a valuable positive control or test compound for experiments examining antihistamine-mediated modulation of inflammatory nitric oxide pathways, particularly in RAW 264.7 murine macrophage models where other antihistamines fail to produce this effect.

Platelet Aggregation and Arachidonic Acid Cascade Pharmacology

Bromadryl is established as a reference inhibitor in platelet aggregation assays requiring stimulus-specific potency characterization. Its IC50 values across five distinct aggregation triggers (PMA: 3 μmol/L; thrombin: 16 μmol/L; A23187: 18 μmol/L; adrenaline: 92 μmol/L; ADP: 395 μmol/L) provide a calibrated response profile for human platelet studies [1]. Additionally, bromadryl ranks as the most potent anti-aggregatory agent among tested cationic amphiphilic drugs (bromadryl > dithiaden > propranolol > chloroquine), making it suitable as a positive control in comparative platelet pharmacology investigations [2].

Comparative Pharmacokinetic Studies of Substituted Ethanolamines

Bromadryl (4-bromodiphenhydramine) is one of five structurally defined diphenhydramine analogs with characterized in vivo disposition parameters in rabbits, alongside 4-methyldiphenhydramine, 2-methyldiphenhydramine, and 4-t-butyldiphenhydramine [1]. Its distinct clearance and elimination characteristics relative to alkyl-substituted analogs make it suitable for comparative ADME studies investigating how specific substituents influence drug distribution and elimination kinetics. The established GLC analytical methodology from these studies provides a validated framework for detecting and quantifying bromadryl in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromadryl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.